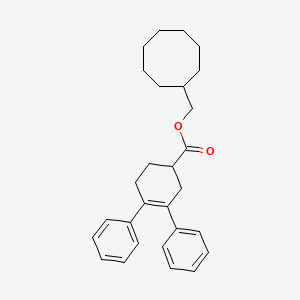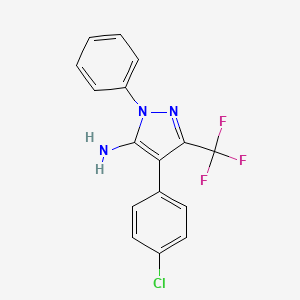![molecular formula C10H16O2S B14523226 3-[(Butylsulfanyl)methylidene]-5-methyloxolan-2-one CAS No. 62527-62-2](/img/structure/B14523226.png)
3-[(Butylsulfanyl)methylidene]-5-methyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Butylsulfanyl)methylidene]-5-methyloxolan-2-one is an organic compound with the molecular formula C10H16O2S. This compound features a butylsulfanyl group attached to a methylene group, which is further connected to a methyloxolanone ring. The presence of sulfur in the butylsulfanyl group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Butylsulfanyl)methylidene]-5-methyloxolan-2-one typically involves the reaction of a butylsulfanyl-containing precursor with a suitable methylene donor under controlled conditions. One common method involves the use of butylthiol and a methylene donor such as formaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(Butylsulfanyl)methylidene]-5-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols or thiols.
Substitution: The methylene group can undergo nucleophilic substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Butylsulfanyl)methylidene]-5-methyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Butylsulfanyl)methylidene]-5-methyloxolan-2-one involves its interaction with specific molecular targets. The butylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methylene group may also participate in covalent bonding with nucleophilic sites on proteins or DNA, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Butylsulfanyl)methylidene]-5-methyloxolan-2-one
- 5-[(tert-butylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 3-(Butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(3-nitrophenyl)methylene]-4H-1,2,4-triazol-4-amine
Uniqueness
This compound is unique due to its specific combination of a butylsulfanyl group and a methyloxolanone ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
62527-62-2 |
|---|---|
Molecular Formula |
C10H16O2S |
Molecular Weight |
200.30 g/mol |
IUPAC Name |
3-(butylsulfanylmethylidene)-5-methyloxolan-2-one |
InChI |
InChI=1S/C10H16O2S/c1-3-4-5-13-7-9-6-8(2)12-10(9)11/h7-8H,3-6H2,1-2H3 |
InChI Key |
JDRMADJWNOQPJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC=C1CC(OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


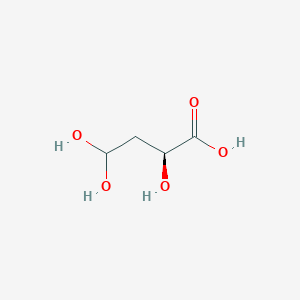
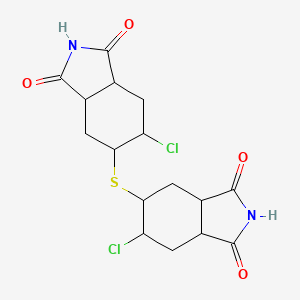
![5-Hydroxy-3-[2-(4-iodophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14523154.png)
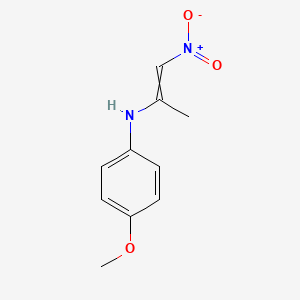
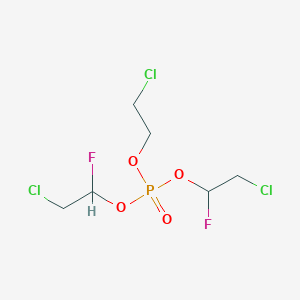
![2,5-Dimethyl-3-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14523176.png)
![1-[2-(1-Benzofuran-2-yl)ethyl]-4-phenylpiperidin-4-ol](/img/structure/B14523189.png)
![4-Methylbicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14523190.png)
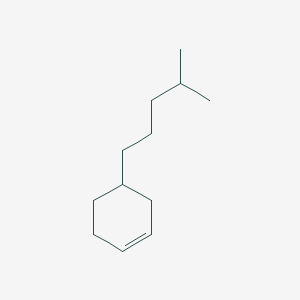
![N~1~-[2-(Dimethylamino)ethyl]-N~4~-hexadecylbutanediamide](/img/structure/B14523198.png)
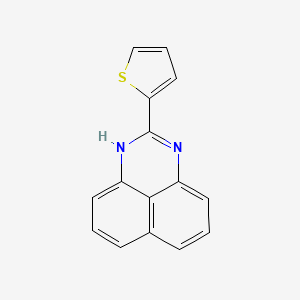
![1,5-Dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-methylbenzene](/img/structure/B14523219.png)
